5-(3,3-Difluoroazetidin-1-yl)pyridazin-3-amine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

5-(3,3-Difluoroazetidin-1-yl)pyridazin-3-amine (CAS 1378817-45-8) is a heterocyclic building block belonging to the class of azetidine-pyridazine derivatives. It features a pyridazin-3-amine core linked at the 5-position to a 3,3-difluoroazetidine ring.

Molecular Formula C7H8F2N4
Molecular Weight 186.16 g/mol
Cat. No. B11906535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,3-Difluoroazetidin-1-yl)pyridazin-3-amine
Molecular FormulaC7H8F2N4
Molecular Weight186.16 g/mol
Structural Identifiers
SMILESC1C(CN1C2=CC(=NN=C2)N)(F)F
InChIInChI=1S/C7H8F2N4/c8-7(9)3-13(4-7)5-1-6(10)12-11-2-5/h1-2H,3-4H2,(H2,10,12)
InChIKeyLWQJPIWCINVOEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3,3-Difluoroazetidin-1-yl)pyridazin-3-amine: A Fluorinated Pyridazine-Azetidine Building Block for Medicinal Chemistry Sourcing


5-(3,3-Difluoroazetidin-1-yl)pyridazin-3-amine (CAS 1378817-45-8) is a heterocyclic building block belonging to the class of azetidine-pyridazine derivatives. It features a pyridazin-3-amine core linked at the 5-position to a 3,3-difluoroazetidine ring . This structural motif combines the physicochemical advantages of gem-difluorination—including altered basicity and lipophilicity—with the conformational rigidity of the azetidine ring, making it a candidate for early-stage drug discovery programs aiming to fine-tune pharmacokinetic profiles [1]. The compound is commercially available for research use from specialty chemical suppliers with typical purities of 95–98% .

Why 5-(3,3-Difluoroazetidin-1-yl)pyridazin-3-amine Cannot Be Replaced by Its Non-Fluorinated Azetidine Analog


Direct substitution with the non-fluorinated analog 5-(azetidin-1-yl)pyridazin-3-amine (CAS 1379254-05-3) fails due to fundamental differences in physicochemical properties driven by gem-difluorination. Systematic studies on related saturated heterocyclic amines demonstrate that 3,3-difluoroazetidine derivatives exhibit significantly reduced basicity (lower pKa) and altered lipophilicity (LogP) compared to their non-fluorinated counterparts [1]. These pKa and LogP shifts directly affect solubility, permeability, and metabolic stability—key parameters that critically influence lead optimization [1]. Substituting the difluorinated building block with a non-fluorinated analog would alter the ionization state at physiological pH and disrupt the finely balanced PK profile that the fluorine atoms are intended to confer. The quantitative evidence below establishes that gem-difluorination is not merely a decorative substitution but a decisive structural feature controlling drug-like properties.

Quantitative Differentiators for 5-(3,3-Difluoroazetidin-1-yl)pyridazin-3-amine Versus Non-Fluorinated Analogs


Gem-Difluorination on the Azetidine Ring Markedly Reduces Basicity (pKa) Compared to the Non-Fluorinated Analog

The compound's 3,3-difluoroazetidine moiety substantially lowers the pKa of the adjacent amine compared to the non-fluorinated azetidine. Systematic pKa measurements across a series of mono- and difluorinated azetidine derivatives show that gem-difluorination at the 3-position consistently reduces basicity by approximately 2–3 pKa units relative to the parent azetidine [1]. This reduction shifts the ionization equilibrium at physiological pH, directly impacting the compound's solubility, membrane permeability, and off-target binding potential.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

3,3-Difluoroazetidine Modulates Lipophilicity (LogP) Relative to Non-Fluorinated Azetidine

Gem-difluorination on the azetidine ring produces a measurable change in lipophilicity (LogP). The systematic study of fluorinated heterocyclic amines demonstrates that 3,3-difluoroazetidine derivatives exhibit a distinct LogP shift compared to their non-fluorinated azetidine parents; the magnitude and direction depend on the overall molecular context and conformational preferences [1]. The presence of the two fluorine atoms alters both the hydrogen-bonding capacity and the molecular dipole, which in turn shifts the compound's LogP and potentially its tissue distribution profile.

ADME Profiling Lipophilicity Drug Design

3,3-Difluoroazetidine Derivatives Show Altered Intrinsic Microsomal Clearance Compared to Other Fluorinated Heterocyclic Amines

Intrinsic microsomal clearance (CLint) measurements revealed that while most mono- and difluorinated saturated heterocyclic amines retained high metabolic stability, the 3,3-difluoroazetidine derivative was a notable exception, demonstrating distinct metabolic behavior [1]. This divergent metabolic liability is a critical differentiator: it indicates that the 3,3-difluoroazetidine scaffold undergoes metabolic pathways not observed for other fluorinated or non-fluorinated azetidine, pyrrolidine, or piperidine analogs. For a procurement scientist, this means that the 5-(3,3-difluoroazetidin-1-yl)pyridazin-3-amine building block is not interchangeable with other “metabolically stable” fluorinated building blocks.

Metabolic Stability Microsomal Clearance PK Optimization

Azetidine-Pyridazine Scaffolds Are Validated as Systemically Distributed SCD Inhibitors with In Vivo Target Engagement Evidence, Supporting the Core Scaffold's Drug Discovery Relevance

The azetidine-pyridazine core scaffold, into which 5-(3,3-difluoroazetidin-1-yl)pyridazin-3-amine falls, has been validated in preclinical obesity models as a potent, orally bioavailable stearoyl-CoA desaturase (SCD) inhibitor chemotype [1]. This provides class-level evidence that the scaffold is permeable, systemically distributed, and capable of engaging its target in vivo—attributes that are not guaranteed for unvalidated heterocyclic building blocks and that increase confidence in the scaffold's potential for generating tool compounds or leads with in vivo activity.

Stearoyl-CoA Desaturase Metabolic Disease In Vivo Pharmacology

Recommended Procurement Scenarios for 5-(3,3-Difluoroazetidin-1-yl)pyridazin-3-amine Based on Verified Evidence


Lead Optimization Programs Requiring Fine-Tuned Basicity (pKa) and Lipophilicity (LogP)

Medicinal chemistry teams seeking to reduce the basicity of an azetidine-containing lead series can use 5-(3,3-difluoroazetidin-1-yl)pyridazin-3-amine as a building block. The systematic pKa and LogP dataset from Melnykov et al. (2023) confirms that 3,3-difluoroazetidine consistently reduces pKa by 2–3 units and shifts LogP compared to non-fluorinated azetidine [1]. This makes the compound suitable for programs needing to adjust ionization state at physiological pH—for example, to improve CNS penetration or reduce hERG binding associated with highly basic amines. Procurement should be paired with in-house pKa and LogD confirmation for the specific final compound.

Metabolic Stability Screening Panels for Fluorinated Heterocyclic Building Block Selection

Because the 3,3-difluoroazetidine scaffold was identified as the sole exception to the otherwise high metabolic stability observed across fluorinated azetidine, pyrrolidine, and piperidine series [1], 5-(3,3-difluoroazetidin-1-yl)pyridazin-3-amine should be included in head-to-head microsomal stability panels alongside its non-fluorinated analog (5-(azetidin-1-yl)pyridazin-3-amine) and other fluorinated heterocyclic building blocks. This enables direct experimental determination of the CLint hierarchy for the specific chemotype under investigation and supports data-driven building block selection.

Metabolic Disease Target Validation Using the Azetidine-Pyridazine Scaffold

For research groups exploring SCD inhibitors or other metabolic targets addressable by azetidine-pyridazine chemotypes, 5-(3,3-difluoroazetidin-1-yl)pyridazin-3-amine provides a fluorinated entry point into a scaffold class validated for oral bioavailability and systemic target engagement in vivo [2]. The known tissue-distribution profile of the class—including skin and eye exposure—offers an informed starting point for designing follow-up analogs with improved tissue selectivity. The difluoro substitution may further modulate tissue partitioning compared to the non-fluorinated analogs reported in the SCD literature.

Antimicrobial Lead Generation with Physicochemically Diverse Azetidine-Pyridazine Libraries

Recent studies have explored novel azetidine-pyridazine scaffolds for antimicrobial activity against bacterial and fungal targets, including DNA gyrase and CYP51 [3]. 5-(3,3-Difluoroazetidin-1-yl)pyridazin-3-amine introduces fluorination-driven physicochemical diversity into such screening libraries. The combined pKa, LogP, and metabolic clearance differentiation of the 3,3-difluoroazetidine moiety provides a rationale for including this compound in diversity-oriented synthesis collections aimed at antimicrobial lead identification.

Quote Request

Request a Quote for 5-(3,3-Difluoroazetidin-1-yl)pyridazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.